1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(22-18-8-9-20(18)10-12-24-13-11-20)21-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJRDCSVLXQTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=CC4=CC=CC=C43)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of the naphthalene derivative and the spirocyclic nonane precursor. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methyl group through Friedel-Crafts alkylation, using reagents such as methyl chloride and aluminum chloride.
Spirocyclic Nonane Synthesis: The spirocyclic nonane ring is synthesized through a series of cyclization reactions, often involving the use of diols and acid catalysts.
Urea Formation: The final step involves the reaction of the naphthalene derivative with the spirocyclic nonane precursor in the presence of a urea-forming reagent, such as phosgene or isocyanates, under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that urea derivatives, including those similar to 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar urea scaffolds have been synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines, showing promising results in inhibiting cell proliferation across multiple cancer types .
Case Study:
A study on related urea derivatives reported that certain compounds exhibited IC50 values in the micromolar range against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The most active compound demonstrated an IC50 value of 1.53 μM, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 | 1.53 |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 | 1.11 |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | PC-3 | 1.98 |
Urease Inhibition
Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and certain infections. The structural characteristics of urea derivatives allow them to interact effectively with the urease enzyme. Research has shown that compounds similar to this compound can exhibit significant urease inhibitory activity .
Case Study:
A recent investigation into thiourea derivatives highlighted their potential as effective urease inhibitors, with several compounds demonstrating IC50 values significantly lower than traditional inhibitors like thiourea itself .
Material Science Applications
Beyond pharmacological uses, compounds like this compound can be explored for their properties in material science, particularly in the development of polymers and nanomaterials.
Synthesis of Functional Polymers
The unique chemical structure allows for the modification of polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, incorporating urea-based compounds into polymer chains can improve thermal stability or introduce bioactivity into the materials.
Table: Properties of Urea-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Biocompatibility | Moderate |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate:
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide: The presence of an amide group in this compound can lead to variations in its chemical behavior and interactions with biological targets.
The uniqueness of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3
Biological Activity
The compound 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 275.34 g/mol. The unique spirocyclic structure contributes to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in key metabolic pathways. Preliminary studies suggest that it may function as an opioid receptor ligand , influencing pain pathways and potentially offering therapeutic benefits in pain management .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : The compound has shown promise in reducing pain in animal models, suggesting potential applications in pain relief therapies.
- Anti-inflammatory Properties : Preliminary data indicate that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Analgesic Effects : A study published in Drug Development Research investigated the analgesic properties of similar compounds and found that modifications to the naphthalene moiety significantly enhanced pain relief effects . This suggests that this compound may have similar or enhanced analgesic properties.
- Inflammation Modulation : Research conducted by the National Institutes of Health (NIH) examined various derivatives of spiro compounds for their anti-inflammatory effects. Results indicated that certain structural features, such as the spirocyclic framework, are critical for modulating inflammatory pathways .
Comparative Analysis
To better understand the potential of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Oxaspiro[3.5]nonane | Spirocyclic | Analgesic, Anti-inflammatory |
| 2-Oxaspiro[3.5]nonane | Spirocyclic | Moderate analgesic effects |
| 7-Oxaspiro[3.5]nonane | Spirocyclic | Limited data on analgesia |
Q & A
Q. What are the most common synthetic routes for 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea, and how are impurities minimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Urea linkage formation : Reacting an amine (e.g., 7-oxaspiro[3.5]nonan-1-amine) with an isocyanate or carbamoyl chloride derivative of naphthalen-1-ylmethanol.
- Purification : Column chromatography or recrystallization (e.g., using methanol) to remove unreacted intermediates and byproducts .
- Key parameters : Solvent choice (e.g., xylene for reflux), reaction time (25–30 hours for cyclization), and stoichiometric control of reagents to minimize side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, such as the naphthalene methyl group (δ 4.2–4.5 ppm) and urea NH signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 363.2 for C23H22N2O2) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the spiro ring and naphthalene moieties .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Answer:
- Byproducts : Unreacted amines or isocyanates, detected via thin-layer chromatography (TLC).
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to isocyanate) and use scavengers like molecular sieves .
- Example : In similar urea derivatives, unreacted chloranil (from cyclization) is removed via alkaline washes .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the urea linkage in this compound?
Answer: The urea group forms via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Computational studies (e.g., DFT calculations) model transition states and activation energies, revealing steric hindrance from the naphthalene group as a rate-limiting factor .
Q. How can reaction conditions be optimized to improve yield and scalability?
Answer:
- Solvent optimization : Replace xylene with DMF to enhance solubility of polar intermediates .
- Catalysis : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate urea formation at lower temperatures (60°C vs. 120°C) .
- Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility .
Q. What biological targets are hypothesized for this compound, and how are interactions validated?
Answer:
- Targets : Enzymes (e.g., kinases) or GPCRs, predicted via molecular docking against Protein Data Bank (PDB) structures .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., KD < 10 µM for kinase inhibitors) .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Dose-response curves : Replicate assays with standardized protocols (e.g., IC50 values under identical pH and temperature conditions) .
- Metabolite profiling : LC-MS identifies degradation products that may confound activity readings .
- Comparative studies : Test structural analogs (e.g., replacing the spiro ring with piperidine) to isolate pharmacophoric groups .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Answer:
Q. How does the 7-oxaspiro[3.5]nonane ring influence the compound’s physicochemical properties?
Answer:
- Conformational rigidity : The spiro ring reduces entropy loss upon binding, enhancing target affinity .
- Solubility : The ether oxygen increases polarity, improving aqueous solubility (logP ~2.5 vs. >3.0 for non-spiro analogs) .
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point >200°C due to restricted rotation .
Q. What computational methods are employed to model the compound’s interactions with biological targets?
Answer:
- Molecular dynamics (MD) : Simulate binding to kinase active sites over 100 ns trajectories to assess stability .
- Pharmacophore mapping : Identify critical hydrogen bonds between the urea group and catalytic residues (e.g., Asp86 in EGFR) .
- ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity (e.g., CYP450 inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
